8-Chloro-[1,3]dioxolo[4,5-g]quinazoline 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Brand Name: Vulcanchem
CAS No.: 72700-23-3
VCID: VC3807073
InChI: InChI=1S/C9H5ClN2O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2
SMILES: C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.6 g/mol

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

CAS No.: 72700-23-3

Cat. No.: VC3807073

Molecular Formula: C9H5ClN2O2

Molecular Weight: 208.6 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline - 72700-23-3

Specification

CAS No. 72700-23-3
Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
IUPAC Name 8-chloro-[1,3]dioxolo[4,5-g]quinazoline
Standard InChI InChI=1S/C9H5ClN2O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2
Standard InChI Key RZCJSVRGPHXBSM-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl
Canonical SMILES C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazoline backbone (a bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3) fused to a dioxole ring at the 4,5-g positions. The chlorine substituent at position 8 introduces electronic asymmetry, influencing reactivity and intermolecular interactions .

Table 1: Key Structural and Computational Data

PropertyValue/Description
IUPAC Name8-Chloro- dioxolo[4,5-g]quinazoline
Molecular FormulaC₉H₅ClN₂O₂
Molecular Weight208.6 g/mol
SMILESC1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl
InChI KeyRZCJSVRGPHXBSM-UHFFFAOYSA-N
XLogP3 (Predicted)1.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The dioxole ring enhances solubility in polar solvents compared to non-fused quinazolines, while the chloro group contributes to electrophilic reactivity at the quinazoline core .

Synthesis and Optimization

General Synthetic Routes

Quinazoline derivatives are typically synthesized via multi-step condensation and cyclization reactions. For 8-Chloro- dioxolo[4,5-g]quinazoline, copper-catalyzed cascade reactions have shown promise. A representative protocol involves:

  • Substrate Preparation: 2-Bromobenzaldehyde derivatives are treated with ammonium acetate to form intermediate quinazolinones.

  • Cyclization: Copper catalysts (e.g., CuI) mediate cyclization with methylenedioxy precursors under inert atmospheres.

  • Chlorination: Electrophilic chlorination at position 8 using agents like N-chlorosuccinimide (NCS) .

Table 2: Exemplary Synthesis Conditions

StepReagents/ConditionsYield
CyclizationCuI (10 mol%), DMF, 110°C, 12 h68–92%
ChlorinationNCS, AcOH, MeCN, 100°C, 6 h71%

Yields vary with substituent electronic effects and purification methods (e.g., chromatography) .

Challenges in Purification

The compound’s low solubility in non-polar solvents complicates isolation. High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18) and gradient elution (water/acetonitrile) is often required .

Biological Activity and Mechanistic Insights

Table 3: Comparative Bioactivity of Quinazoline Derivatives

CompoundTarget KinaseIC₅₀ (μM)
8-Chloro- dioxolo[4,5-g]QKDR (VEGFR2)0.28*
GefitinibEGFR0.033
VasicinoneAcetylcholinesterase1.4
*Predicted based on structural analogs .

Anti-Inflammatory and Antimicrobial Activity

Preliminary studies on related methylenedioxy-quinazolines suggest moderate inhibition of cyclooxygenase-2 (COX-2) and Staphylococcus aureus growth (MIC = 32 μg/mL) .

Applications in Drug Discovery

Lead Optimization

The compound serves as a precursor for:

  • Isoxazole-Fused Tricycles: Metal-free cycloadditions yield alkaloid-like structures with enhanced bioactivity .

  • C-Glycoside Conjugates: Ruthenium-catalyzed C–H activation enables glycosylation for targeted drug delivery .

Pharmacokinetic Considerations

  • Metabolic Stability: The dioxole ring resists cytochrome P450 oxidation, prolonging half-life in vitro .

  • hERG Inhibition Risk: Neutral side chains reduce cardiotoxicity compared to basic analogs .

Future Directions

Mechanistic Studies

  • Target Identification: Proteomic profiling to map kinase selectivity.

  • Crystal Structures: X-ray co-crystallization with VEGFR2 or EGFR kinases.

Preclinical Development

  • Toxicology: Acute toxicity assays in rodent models.

  • Formulation: Nanoencapsulation to improve bioavailability.

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